3-hydroxy-4,5-bis(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4,5-BIS(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4,5-BIS(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the hydroxy and methylsulfanyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4,5-BIS(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could lead to the formation of a fully saturated pyrrole ring.
Scientific Research Applications
3-HYDROXY-4,5-BIS(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4,5-BIS(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-3,5-BIS(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 3-HYDROXY-4,5-BIS(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-3-ONE
Uniqueness
The uniqueness of 3-HYDROXY-4,5-BIS(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H25NO2S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-hydroxy-2,3-bis(4-methylphenyl)-1-[(4-methylsulfanylphenyl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H25NO2S/c1-17-4-10-20(11-5-17)23-24(21-12-6-18(2)7-13-21)27(26(29)25(23)28)16-19-8-14-22(30-3)15-9-19/h4-15,24,28H,16H2,1-3H3 |
InChI Key |
LDLDYNHCXKOTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=C(C=C3)SC)O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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